molecular formula C21H23NO4S B6309177 Fmoc-HoMet-OH CAS No. 1354752-81-0

Fmoc-HoMet-OH

Cat. No.: B6309177
CAS No.: 1354752-81-0
M. Wt: 385.5 g/mol
InChI Key: UHGACWRTDMBMEV-IBGZPJMESA-N
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Description

Fmoc-HoMet-OH, also known as 9-fluorenylmethoxycarbonyl-L-homomethionine, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis as a protecting group for the amino group of amino acids. The Fmoc group is easily removed under mildly basic conditions, making it a popular choice in solid-phase peptide synthesis.

Mechanism of Action

Target of Action

Fmoc-L-homomethionine (Fmoc-L-HMet-OH) is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-L-HMet-OH acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved with Fmoc-L-HMet-OH is peptide synthesis, specifically solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protecting group for the amine at the N-terminus.

Pharmacokinetics

For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions .

Result of Action

The main result of Fmoc-L-HMet-OH’s action is the successful synthesis of peptides with protected amine groups . This allows for the creation of complex peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group can be removed to reveal the original amine group .

Action Environment

The action of Fmoc-L-HMet-OH is influenced by the pH of the environment. The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate stage. Additionally, the compound should be stored at a cool temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-HoMet-OH typically involves the protection of the amino group of L-homomethionine with the Fmoc group. This is achieved by reacting L-homomethionine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-HoMet-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-HoMet-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

This compound is used in the synthesis of peptide-based drugs, including those used in cancer therapy and antimicrobial treatments. Its ability to form stable peptide bonds makes it a valuable tool in drug development .

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-HoMet-OH is unique due to its stability under acidic conditions and its easy removal under mildly basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where multiple deprotection and coupling steps are required. The Fmoc group also provides better control over the synthesis process compared to other protecting groups .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-27-12-6-11-19(20(23)24)22-21(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGACWRTDMBMEV-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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